[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanol
Overview
Description
[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanol, also referred to as PPM, is a chemical compound that belongs to the class of pyridine derivatives. PPM has been studied for its potential use in various scientific research applications due to its unique properties.
Mechanism Of Action
The mechanism of action of PPM is not fully understood. However, it has been suggested that PPM may act as a modulator of GABA receptors, which are involved in the regulation of neurotransmitter release.
Biochemical And Physiological Effects
PPM has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that PPM can inhibit the growth of cancer cells and induce apoptosis. PPM has also been shown to have anti-inflammatory and analgesic effects.
Advantages And Limitations For Lab Experiments
One advantage of using PPM in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation of using PPM is its relatively high cost, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on PPM. One area of interest is in the development of new synthetic methods for PPM and its derivatives. Another area of interest is in the investigation of PPM's potential use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of PPM and its effects on the body.
Scientific Research Applications
PPM has been studied for its potential use in various scientific research applications. One such application is in the field of organic synthesis, where PPM can be used as a building block for the synthesis of other compounds. PPM has also been studied for its potential use as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis.
properties
IUPAC Name |
(2-pyrrolidin-1-ylpyridin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-8-9-3-4-11-10(7-9)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJOWKGAYXTDCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594599 | |
Record name | [2-(Pyrrolidin-1-yl)pyridin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanol | |
CAS RN |
906352-65-6 | |
Record name | [2-(Pyrrolidin-1-yl)pyridin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.